molecular formula C14H9Br2N3O4 B10976038 5-bromo-N-({1-[(5-bromofuran-2-yl)carbonyl]-1H-pyrazol-3-yl}methyl)furan-2-carboxamide

5-bromo-N-({1-[(5-bromofuran-2-yl)carbonyl]-1H-pyrazol-3-yl}methyl)furan-2-carboxamide

Cat. No.: B10976038
M. Wt: 443.05 g/mol
InChI Key: COIVXKCUODALCI-UHFFFAOYSA-N
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Description

5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE is a complex organic compound that features a unique structure combining furan and pyrazole rings with bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents in place of the bromine atoms .

Scientific Research Applications

5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the furan and pyrazole rings play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-({1-[(5-BROMO-2-FURYL)CARBONYL]-1H-PYRAZOL-3-YL}METHYL)-2-FURAMIDE is unique due to its combination of furan and pyrazole rings with bromine substituents, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H9Br2N3O4

Molecular Weight

443.05 g/mol

IUPAC Name

5-bromo-N-[[1-(5-bromofuran-2-carbonyl)pyrazol-3-yl]methyl]furan-2-carboxamide

InChI

InChI=1S/C14H9Br2N3O4/c15-11-3-1-9(22-11)13(20)17-7-8-5-6-19(18-8)14(21)10-2-4-12(16)23-10/h1-6H,7H2,(H,17,20)

InChI Key

COIVXKCUODALCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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